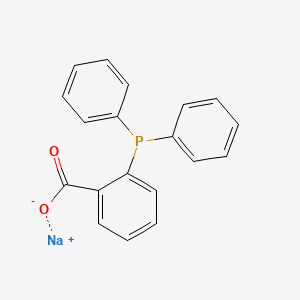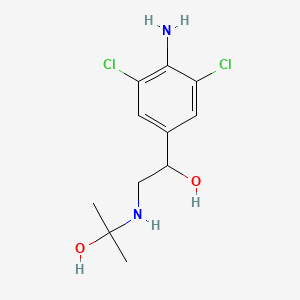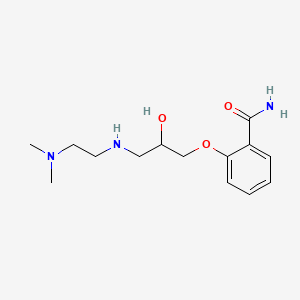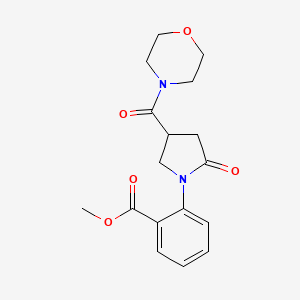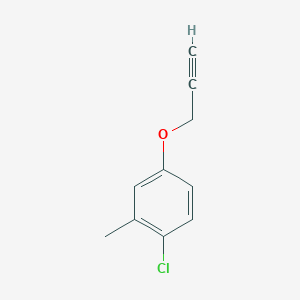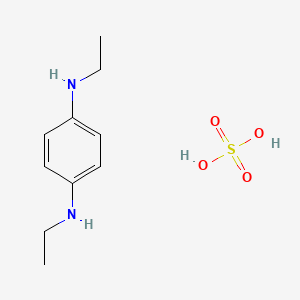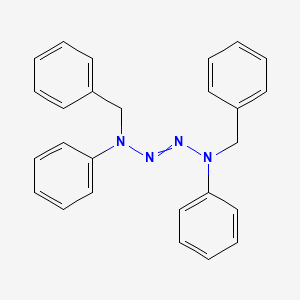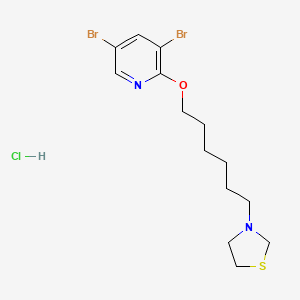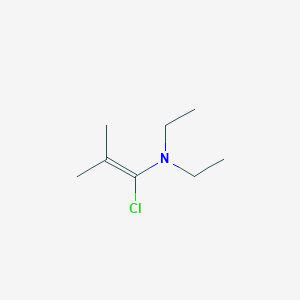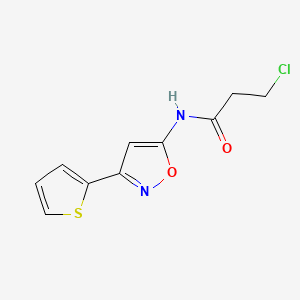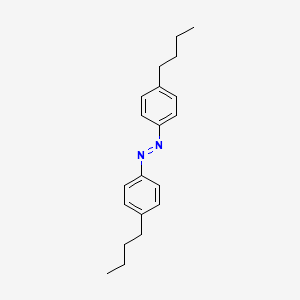
N-Acetylglycylglycylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylglycylglycylglycylglycine is a peptide derivative composed of five amino acid residues, specifically glycine, with an acetyl group attached to the N-terminus
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycylglycylglycine typically involves the stepwise addition of glycine residues to an acetylated glycine starting material. The process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled on a solid resin support, with each amino acid being added sequentially. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often employ automated peptide synthesizers to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-Acetylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, restoring the peptide to its reduced form.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Nucleophiles like hydroxylamine can be used to substitute the acetyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction will yield the reduced form of the peptide.
科学研究应用
N-Acetylglycylglycylglycylglycine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: The compound serves as a substrate for studying enzyme kinetics and protein interactions.
Industry: The peptide can be used in the development of biomaterials and as a component in various industrial processes.
作用机制
The mechanism of action of N-Acetylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and glycine residues play a crucial role in modulating these interactions. The peptide can act as a substrate for enzymes, leading to the formation of specific products that exert biological effects. Additionally, the compound may interact with cell surface receptors, triggering intracellular signaling pathways.
相似化合物的比较
Similar Compounds
N-Acetylglycine: A simpler derivative with only one glycine residue.
N-Acetylglycylglycine: Contains two glycine residues.
N-Acetylglycylglycylglycine: Contains four glycine residues.
Uniqueness
N-Acetylglycylglycylglycylglycine is unique due to its specific sequence of five glycine residues, which imparts distinct structural and functional properties. This sequence allows for unique interactions with enzymes and receptors, making it valuable for various applications in research and industry.
属性
CAS 编号 |
34392-60-4 |
|---|---|
分子式 |
C10H16N4O6 |
分子量 |
288.26 g/mol |
IUPAC 名称 |
2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H16N4O6/c1-6(15)11-2-7(16)12-3-8(17)13-4-9(18)14-5-10(19)20/h2-5H2,1H3,(H,11,15)(H,12,16)(H,13,17)(H,14,18)(H,19,20) |
InChI 键 |
SLMJCAKSSBXWAC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


